1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride
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Overview
Description
1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the naphthalenyloxy group: This step may involve the reaction of naphthol with an appropriate alkylating agent.
Attachment of the propyl group: This can be done through acylation reactions using propionyl chloride or similar reagents.
Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar structures but different substituents.
Naphthalenyloxy compounds: Molecules containing the naphthalenyloxy group.
Piperidinyl propyl derivatives: Compounds with the piperidinyl propyl moiety.
Uniqueness
1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications.
Properties
CAS No. |
109377-01-7 |
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Molecular Formula |
C25H37Cl2N3O3 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H35N3O3.2ClH/c29-22(20-31-24-10-6-8-21-7-2-3-9-23(21)24)19-27-15-17-28(18-16-27)25(30)11-14-26-12-4-1-5-13-26;;/h2-3,6-10,22,29H,1,4-5,11-20H2;2*1H |
InChI Key |
FLMNNEAOKATBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl |
Origin of Product |
United States |
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